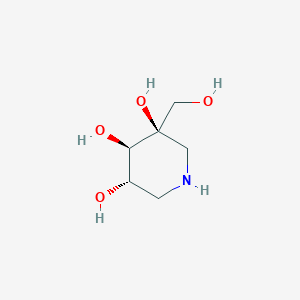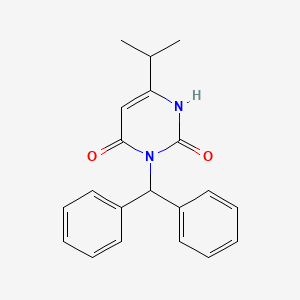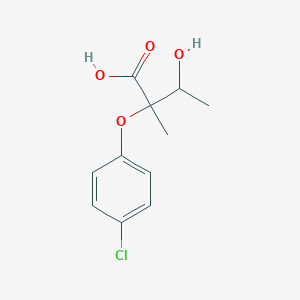
1-Heptyl-4-(non-1-EN-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-4-(non-1-EN-2-YL)benzene is an organic compound with the molecular formula C19H30 It is a derivative of benzene, where a heptyl group and a non-1-en-2-yl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyl-4-(non-1-EN-2-YL)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with heptyl chloride and non-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Heptyl-4-(non-1-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to saturate the double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2+).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens in the presence of a Lewis acid catalyst, nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Heptyl-4-(non-1-EN-2-YL)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Heptyl-4-(non-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptyl-4-(non-1-EN-2-YL)benzene: Unique due to the presence of both heptyl and non-1-en-2-yl groups.
Heptylbenzene: Contains only a heptyl group attached to the benzene ring.
Nonylbenzene: Contains only a nonyl group attached to the benzene ring.
Uniqueness
This compound is unique because it combines the structural features of both heptyl and non-1-en-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
820964-87-2 |
|---|---|
Formule moléculaire |
C22H36 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-heptyl-4-non-1-en-2-ylbenzene |
InChI |
InChI=1S/C22H36/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2/h16-19H,3-15H2,1-2H3 |
Clé InChI |
IRTFSMNFWNDYAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=C)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)

![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)


![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)

![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)

